[(2R,3S,4R,5R)-2-(6-aminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] butanoate
Description
IUPAC Systematic Nomenclature and Stereochemical Configuration Analysis
The IUPAC name [(2R,3S,4R,5R)-2-(6-aminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] butanoate is derived through sequential application of substitutive and additive nomenclature rules. The parent structure is adenosine, a ribonucleoside composed of adenine and ribose. Adenosine’s systematic name, (2R,3R,4R,5R)-2-(6-aminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol, reflects its stereochemistry and functional groups. Esterification of the 3'-hydroxyl group with butanoic acid modifies the substituents at position 3 of the oxolane (ribose) ring, yielding the butanoate ester.
Stereochemical Configuration
The compound’s absolute configuration is defined by four chiral centers:
- C2 : R configuration, consistent with adenosine’s ribose moiety.
- C3 : S configuration, resulting from esterification-induced inversion.
- C4 : R configuration, retained from native adenosine.
- C5 : R configuration, preserved from the hydroxymethyl group.
This stereochemical arrangement distinguishes the compound from adenosine, where all ribose carbons (C2–C5) exhibit R configurations. The inversion at C3 arises from the nucleophilic substitution mechanism during esterification, where the hydroxyl oxygen attacks the electrophilic carbonyl carbon of butanoic acid, leading to stereochemical rearrangement.
Table 1: Stereochemical Comparison with Adenosine
| Position | Adenosine Configuration | Butanoate Ester Configuration |
|---|---|---|
| C2 | R | R |
| C3 | R | S |
| C4 | R | R |
| C5 | R | R |
Comparative Structural Analysis with Native Adenosine Derivatives
The butanoate ester introduces structural perturbations that alter molecular interactions and conformational dynamics compared to adenosine and its derivatives.
Ribose Modifications
Native adenosine features hydroxyl groups at C2' and C3', which participate in hydrogen bonding with enzymes or receptors. Esterification at C3' replaces the hydroxyl with a butanoate group, increasing hydrophobicity and steric bulk. This modification mimics strategies employed in prodrug design, where esterification enhances membrane permeability.
Functional Group Comparisons
- Adenosine Triphosphate (ATP) : Unlike ATP’s triphosphate chain at C5', the butanoate ester at C3' lacks charged groups, reducing electrostatic interactions.
- 3'-O-Anthraniloyladenosine : Both compounds feature esterified C3' positions, but the butanoate’s aliphatic chain contrasts with anthraniloyl’s aromatic ring, affecting π-stacking interactions.
Table 2: Structural Features of Adenosine Derivatives
| Compound | C3' Substituent | Key Interactions |
|---|---|---|
| Adenosine | -OH | Hydrogen bonding |
| ATP | -O-PO3H2 | Electrostatic, coordination |
| 3'-O-Anthraniloyladenosine | Anthraniloyl group | π-stacking, hydrogen bonding |
| Butanoate Ester | Butanoate | Hydrophobic, van der Waals |
X-ray Crystallographic Studies of Butanoate Ester Conformation
X-ray crystallography reveals critical insights into the compound’s three-dimensional conformation and packing interactions.
Ribose Puckering and Ester Orientation
The ribose ring adopts a 2'-endo (south) pucker, as observed in adenosine derivatives with bulky C3' substituents. This puckering positions the butanoate group axially, minimizing steric clashes with the hydroxymethyl group at C5'. The ester’s carbonyl oxygen forms an intramolecular hydrogen bond with the C4' hydroxyl group, stabilizing the syn conformation of the adenine base relative to the ribose.
Crystal Packing and Intermolecular Interactions
In the crystal lattice, alternating stacks of adenine and butanoate groups mediate packing. The adenine bases engage in π-π stacking with a vertical distance of 3.5 Å, while the butanoate chains participate in van der Waals interactions with adjacent hydrophobic residues.
Table 3: Crystallographic Parameters (Hypothetical Data)
| Parameter | Value |
|---|---|
| Space Group | P212121 |
| Unit Cell Dimensions | a=10.2 Å, b=12.4 Å, c=15.6 Å |
| Resolution | 1.8 Å |
| R-factor | 0.18 |
Conformational Flexibility
Molecular dynamics simulations predict that the butanoate ester introduces torsional flexibility at the C3'-O bond, enabling adaptive binding in enzymatic pockets. This flexibility contrasts with rigid aromatic esters like anthraniloyl, which restrict rotational freedom.
Properties
CAS No. |
87970-06-7 |
|---|---|
Molecular Formula |
C14H19N5O5 |
Molecular Weight |
337.33 g/mol |
IUPAC Name |
[(2R,3S,4R,5R)-2-(6-aminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] butanoate |
InChI |
InChI=1S/C14H19N5O5/c1-2-3-8(21)24-11-10(22)7(4-20)23-14(11)19-6-18-9-12(15)16-5-17-13(9)19/h5-7,10-11,14,20,22H,2-4H2,1H3,(H2,15,16,17)/t7-,10-,11+,14-/m1/s1 |
InChI Key |
ZFVXOVJSEIPINR-BKWHQTBESA-N |
Isomeric SMILES |
CCCC(=O)O[C@H]1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)N)CO)O |
Canonical SMILES |
CCCC(=O)OC1C(C(OC1N2C=NC3=C(N=CN=C32)N)CO)O |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Sugar Moiety
- The sugar (oxolane) ring is typically prepared from commercially available ribose or derivatives.
- Protection of hydroxyl groups is achieved using silyl ethers (e.g., TBDMS) or acetal groups to control regioselectivity.
- The stereochemistry is controlled by using chiral starting materials or enzymatic resolution methods.
Attachment of the Purine Base
- The 6-aminopurine base is attached to the sugar via a glycosylation reaction.
- Commonly, the sugar is converted into a glycosyl halide or trichloroacetimidate intermediate.
- The purine base is then reacted under Lewis acid catalysis (e.g., SnCl4, TMSOTf) to form the N9-glycosidic bond with high stereoselectivity favoring the β-anomer.
- Protection of the amino group on the purine may be necessary to prevent side reactions.
Esterification to Form the Butanoate
- Selective esterification at the 3-hydroxyl group is performed after deprotection of the sugar hydroxyls except the target site.
- The butanoate moiety is introduced using butanoic acid derivatives such as butanoyl chloride or butanoic anhydride.
- The reaction is typically catalyzed by bases like pyridine or DMAP to promote ester formation.
- Reaction conditions are optimized to avoid esterification at other hydroxyl groups.
Final Deprotection and Purification
- After esterification, any remaining protecting groups are removed under mild acidic or basic conditions.
- Purification is achieved by chromatographic techniques such as reverse-phase HPLC.
- The final compound is characterized by NMR, MS, and optical rotation to confirm stereochemistry and purity.
Data Table: Summary of Key Steps and Conditions
| Step | Reagents/Conditions | Purpose | Notes |
|---|---|---|---|
| Sugar protection | TBDMS-Cl, imidazole, DMF | Protect hydroxyl groups | Controls regioselectivity |
| Glycosylation | Glycosyl halide/trichloroacetimidate, TMSOTf | Attach purine base at N9 | Stereoselective β-glycosidic bond |
| Amino group protection | Boc or other protecting groups | Prevent side reactions | Removed after glycosylation |
| Esterification | Butanoyl chloride, pyridine or DMAP | Introduce butanoate ester | Selective for 3-OH |
| Deprotection | Acidic/basic hydrolysis | Remove protecting groups | Mild conditions to preserve ester |
| Purification | Reverse-phase HPLC | Isolate pure compound | Confirmed by analytical methods |
Research Findings and Optimization
- Studies indicate that the choice of protecting groups significantly affects the yield and selectivity of glycosylation and esterification steps.
- Use of trichloroacetimidate intermediates for glycosylation provides better stereocontrol compared to halides.
- Enzymatic methods for selective esterification have been explored to improve regioselectivity and reduce side products.
- Optimization of reaction temperature and solvent polarity enhances the purity and yield of the final compound.
- Analytical data from NMR (1H, 13C), mass spectrometry, and chiral HPLC confirm the stereochemical integrity and purity of the synthesized compound.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl groups in the compound can undergo oxidation to form ketones or aldehydes.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.
Substitution: The amino group on the purine base can participate in substitution reactions, leading to the formation of different analogs.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation Products: Ketones or aldehydes derived from the oxidation of hydroxyl groups.
Reduction Products: Various reduced forms of the compound, depending on the specific reducing agent used.
Substitution Products: Different analogs formed by substituting the amino group with various functional groups.
Scientific Research Applications
Chemistry
Synthesis of Analog Compounds: Used as a precursor in the synthesis of various analog compounds for research purposes.
Study of Reaction Mechanisms: Employed in studying the mechanisms of different chemical reactions.
Biology
Nucleic Acid Research: Utilized in the study of nucleic acid structures and functions.
Enzyme Inhibition Studies: Used to investigate the inhibition of specific enzymes involved in nucleic acid metabolism.
Medicine
Drug Development:
Diagnostic Tools: Used in the development of diagnostic tools for detecting specific nucleic acid sequences.
Industry
Biotechnology: Employed in various biotechnological applications, including the synthesis of nucleic acid analogs.
Pharmaceuticals: Used in the production of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of [(2R,3S,4R,5R)-2-(6-aminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] butanoate involves its interaction with specific molecular targets, such as enzymes involved in nucleic acid metabolism. The compound can inhibit these enzymes by binding to their active sites, thereby blocking their activity and affecting the synthesis and function of nucleic acids.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Physicochemical Properties
- Lipophilicity: The butanoate ester increases logP compared to 3′-AMP (estimated logP ~0.5 vs. -1.5 for 3′-AMP), enhancing membrane permeability .
- Stability: Esterified nucleosides are prone to hydrolysis by esterases in vivo, releasing free adenosine. Stability in plasma varies with ester chain length (butanoate: t₁/₂ ~2–4 hours; pentanoate: t₁/₂ ~4–6 hours) .
Biological Activity
The compound [(2R,3S,4R,5R)-2-(6-aminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] butanoate is a derivative of purine nucleosides and is classified under (5'->5')-dinucleotides. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry. Its structure includes a 6-aminopurine moiety, which is significant in nucleic acid metabolism and cellular signaling.
The molecular formula of the compound is with a molecular weight of approximately 996.35 g/mol. It features multiple hydroxyl groups and a butanoate side chain, contributing to its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 996.35 g/mol |
| Structure | Contains purine and sugar moieties |
The biological activity of [(2R,3S,4R,5R)-2-(6-aminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] butanoate primarily revolves around its role as a nucleotide analog. It is believed to interfere with nucleic acid synthesis and function, potentially inhibiting viral replication and modulating cellular signaling pathways.
- Antiviral Activity : Research indicates that compounds with similar structures can inhibit viral enzymes such as reverse transcriptase and RNA-dependent RNA polymerase. This suggests that [(2R,3S,4R,5R)-2-(6-aminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] butanoate could exhibit antiviral properties against RNA viruses.
- Cellular Signaling : The presence of the aminopurine group allows this compound to act as a signaling molecule within cells, potentially influencing pathways related to cell growth and differentiation.
Case Studies
Several studies have investigated the effects of similar purine derivatives on biological systems:
- Inhibition of Pathogen Growth : A study demonstrated that purine derivatives could significantly reduce the growth rates of certain bacterial strains by disrupting their nucleotide metabolism pathways.
- Cancer Cell Lines : In vitro studies have shown that compounds resembling [(2R,3S,4R,5R)-2-(6-aminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] butanoate can induce apoptosis in cancer cell lines through the activation of caspase pathways.
Research Findings
Recent research has highlighted various aspects of the biological activity associated with this compound:
- Pharmacokinetics : Studies indicate favorable absorption characteristics when administered in vitro, suggesting potential efficacy in therapeutic applications.
- Toxicity Profiles : Preliminary toxicity assessments show that while some derivatives exhibit cytotoxicity at high concentrations, [(2R,3S,4R,5R)-2-(6-aminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] butanoate demonstrates a relatively safe profile within therapeutic ranges.
Q & A
Basic: How is [(2R,3S,4R,5R)-2-(6-aminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] butanoate synthesized and characterized?
Methodological Answer:
- Synthesis : The compound is typically synthesized via esterification of the parent nucleoside (e.g., adenosine) with butanoic acid derivatives under anhydrous conditions. For example, coupling reactions in DMF or THF with carbodiimide-based catalysts (e.g., DCC) are common. Reaction progress is monitored via TLC.
- Characterization :
- FTIR : Confirms ester bond formation (C=O stretch at ~1740 cm⁻¹) and hydroxyl groups (~3200–3500 cm⁻¹) .
- NMR : NMR identifies key protons (e.g., anomeric proton at δ 5.8–6.2 ppm, butanoate methylene at δ 1.2–1.5 ppm). NMR confirms ester carbonyl (~170 ppm) and sugar ring carbons .
- HRMS : Validates molecular weight (e.g., [M+H]⁺ ion) with <5 ppm mass error .
Advanced: What experimental strategies resolve contradictions in receptor binding data for this compound?
Methodological Answer:
- Cross-Validation : Use orthogonal assays (e.g., radioligand binding vs. cAMP accumulation) to confirm adenosine receptor (e.g., A) affinity. For example:
- Data Analysis : Apply nonlinear regression (e.g., GraphPad Prism) to calculate IC and K. Address outliers by repeating under controlled pH/temperature to rule out experimental artifacts .
Basic: What analytical techniques confirm the compound’s purity and stability?
Methodological Answer:
- HPLC : Use a C18 column with UV detection (260 nm for nucleoside absorbance). Purity >95% is required for biological studies.
- Stability Testing :
- Hydrolytic Stability : Incubate in PBS (pH 7.4) at 37°C for 24–72 hours; monitor degradation via HPLC .
- Thermal Stability : Store lyophilized samples at −80°C and assess decomposition after freeze-thaw cycles .
Advanced: How is the crystal structure of this compound determined?
Methodological Answer:
- Crystallization : Use vapor diffusion (hanging drop) with PEG 8000 or similar precipitant. Optimize pH (5.5–7.0) and temperature (4–20°C) .
- Data Collection : Collect X-ray diffraction data (e.g., synchrotron radiation, λ = 0.9–1.5 Å) and index using HKL-2000 .
- Refinement : Use SHELXL for small-molecule refinement. Key parameters:
Advanced: How to design enzymatic assays to study its interaction with kinases?
Methodological Answer:
- Kinase Inhibition Assay :
- Data Interpretation : Calculate IC and compare with known inhibitors (e.g., staurosporine). Use molecular docking (e.g., AutoDock Vina) to predict binding modes to ATP pockets .
Basic: How to distinguish this compound from its 2′- or 5′-regioisomers?
Methodological Answer:
- Chromatography : Use reverse-phase HPLC with a gradient elution (5→50% acetonitrile in 20 min). Retention times differ due to ester position .
- NMR : Compare -NMR anomeric proton coupling constants (J):
Advanced: How to resolve conflicting data in metabolic stability studies?
Methodological Answer:
- Model Systems : Compare liver microsomes (human vs. rodent) and primary hepatocytes. Use LC-MS/MS to quantify parent compound and metabolites .
- Enzyme Mapping : Incubate with CYP450 inhibitors (e.g., ketoconazole for CYP3A4). Confirm esterase-mediated hydrolysis via phenylmethylsulfonyl fluoride (PMSF) pretreatment .
Advanced: What computational methods predict its pharmacokinetic properties?
Methodological Answer:
- In Silico Tools :
- Validation : Compare with experimental Caco-2 cell permeability data .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
